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Compound of Interest

Compound Name:
Ethyl (2,3-dioxo-2,3-dihydro-1H-

indol-1-yl)acetate

Cat. No.: B091268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl

isatin-1-acetate (also known as Ethyl 2-(2,3-dioxoindolin-1-yl)acetate), a derivative of the

versatile isatin scaffold. Isatin and its derivatives are of significant interest in medicinal

chemistry due to their wide range of biological activities. This document outlines the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound, along with detailed experimental protocols for its synthesis and spectroscopic

analysis.

Molecular Structure
Ethyl isatin-1-acetate possesses the chemical formula C₁₂H₁₁NO₄ and a molecular weight of

233.22 g/mol . The structure, confirmed by X-ray crystallography, consists of a planar indole

ring system substituted at the nitrogen atom with an ethyl acetate group.

Synthesis of Ethyl isatin-1-acetate
A common and effective method for the synthesis of Ethyl isatin-1-acetate involves the N-

alkylation of isatin.

Experimental Protocol:
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A solution of isatin (10 mmol) in dimethylformamide (50 ml) is treated with ethyl bromoacetate

(12 mmol) and potassium carbonate (12 mmol). Tetrabutylammonium bromide (1 mmol) can be

added as a phase-transfer catalyst. The reaction mixture is stirred, typically at room

temperature, until completion, which can be monitored by thin-layer chromatography. Upon

completion, the inorganic salts are removed by filtration, and the solvent is evaporated under

reduced pressure. The crude product is then purified, for example, by recrystallization from a

suitable solvent like methanol, to yield the final product.[1]

Spectroscopic Data
While a complete, experimentally verified set of spectra for Ethyl isatin-1-acetate is not readily

available in published literature, the following data is predicted based on the known spectral

characteristics of closely related N-substituted isatin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons of the isatin ring, the methylene protons of the acetate group, and the ethyl

ester protons.

Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic-H (Isatin) 7.0 - 7.8 Multiplet

-CH₂- (acetate) ~4.6 Singlet

-O-CH₂- (ethyl) ~4.2 Quartet ~7.1

-CH₃ (ethyl) ~1.2 Triplet ~7.1

¹³C NMR (Carbon NMR): The carbon NMR spectrum will be characterized by the signals from

the two carbonyl carbons of the isatin core at high chemical shifts.
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Carbon Expected Chemical Shift (δ, ppm)

C=O (ketone, C3) ~183

C=O (amide, C2) ~158

Aromatic-C (Isatin) 110 - 151

C=O (ester) ~168

-CH₂- (acetate) ~42

-O-CH₂- (ethyl) ~62

-CH₃ (ethyl) ~14

Infrared (IR) Spectroscopy
The IR spectrum of Ethyl isatin-1-acetate is expected to exhibit strong absorption bands

corresponding to the carbonyl stretching vibrations.

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

C=O (amide) ~1740 Strong

C=O (ketone) ~1620 Strong

C=O (ester) ~1750 Strong

C-N Stretch ~1380 Medium

Aromatic C-H Stretch ~3100 Medium

Aliphatic C-H Stretch 2850 - 3000 Medium

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and

characteristic fragmentation patterns.
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m/z Relative Intensity (%) Assignment

233 Moderate [M]⁺ (Molecular Ion)

146 High [M - COOC₂H₅]⁺

118 Moderate [M - COOC₂H₅ - CO]⁺

Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified Ethyl isatin-1-acetate in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The

addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard

for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a typical spectral width of 0-12 ppm is

used. For ¹³C NMR, a spectral width of 0-220 ppm is appropriate. Standard pulse sequences

are employed for both one-dimensional and, if necessary, two-dimensional (e.g., COSY,

HSQC, HMBC) experiments to aid in structural assignments.

IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of

the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder in

an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid

sample directly on the ATR crystal.[2][3][4][5][6]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr

pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample

spectrum.
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Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.[7][8][9]

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass

spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Ethyl isatin-1-acetate.
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Caption: Workflow for the synthesis and spectroscopic analysis of Ethyl isatin-1-acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

